The synthesis of Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate has been explored in the context of developing novel COX-2 inhibitors. While a detailed synthetic procedure for this specific compound is not available in the provided papers, the research indicates that it is part of a series of ethyl 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives. These derivatives were synthesized with the aim of introducing an ethyl carboxylate side chain to a lead compound, 5‐(4‐chlorophenyl)‐6‐(4‐(methylsulfonyl)phenyl)‐3‐(methylthio)‐1,2,4‐triazine. [] The addition of this side chain was intended to maintain residual COX-1 inhibition through interaction with Arg120, a hypothesis confirmed by preliminary molecular docking studies on the COX-1/COX-2 active sites. [] The general approach to synthesize these derivatives likely involves multistep reactions, starting with the synthesis of the triazine core and subsequent functionalization with the desired aryl and alkyl substituents.
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate is currently being studied primarily for its potential applications in treating inflammatory-based diseases. []
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6